molecular formula C10H10O3 B3329588 Methyl 3-(vinyloxy)benzoate CAS No. 61031-63-8

Methyl 3-(vinyloxy)benzoate

Cat. No.: B3329588
CAS No.: 61031-63-8
M. Wt: 178.18 g/mol
InChI Key: ZZZUORUBNFWKFM-UHFFFAOYSA-N
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Description

Methyl 3-(vinyloxy)benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in nature, contributing to the fragrances of fruits and flowers . This compound is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and a vinyloxy group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(vinyloxy)benzoate typically involves the esterification of 3-(vinyloxy)benzoic acid with methanol in the presence of an acidic catalyst. This reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and the acid catalyst to a reactor containing 3-(vinyloxy)benzoic acid. The reaction mixture is then heated under reflux, and the ester is separated by distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(vinyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(vinyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(vinyloxy)benzoate involves its interaction with specific molecular targets and pathways. The vinyloxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity by disrupting microbial cell membranes .

Comparison with Similar Compounds

Methyl 3-(vinyloxy)benzoate can be compared with other esters such as:

The uniqueness of this compound lies in its vinyloxy group, which imparts distinct reactivity and potential biological activities compared to other esters.

Properties

IUPAC Name

methyl 3-ethenoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZUORUBNFWKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720891
Record name Methyl 3-(ethenyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61031-63-8
Record name Methyl 3-(ethenyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of methyl 3-(2-chloroethoxy)benzoate (5.61 g, 26.1 mmol) in THF (50 mL) was added potassium tert-butoxide (3.67 g, 32.7 mmol). When the addition was complete the reaction was allowed to warm to rt. After stirring at rt overnight the reaction was quenched with water. The solution was extracted with diethyl ether (three times), dried over MgSO4, and concentrated under vacuum. Purification by silica gel chromatography afforded the desired product.
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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